2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one
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Overview
Description
2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one is an organic compound with the molecular formula C10H13F3O2 and a molecular weight of 222.20 g/mol . This compound is characterized by the presence of a trifluoroacetyl group attached to a cyclohexanone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one can be achieved through various synthetic routes. One common method involves the trifluoromethylation of cyclohexanone derivatives. The reaction typically requires the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates (CF3SO2X) in the presence of a base and a catalyst .
Industrial Production Methods
This process can be optimized for large-scale production by using efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-6-(trifluoroacetyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroacetyl group can form strong hydrogen bonds and electrostatic interactions with target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A versatile intermediate used in organic synthesis.
2-(Trifluoroacetyl)cyclohexan-1-one: Similar in structure but lacks the dimethyl groups.
Properties
Molecular Formula |
C10H13F3O2 |
---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
2,2-dimethyl-6-(2,2,2-trifluoroacetyl)cyclohexan-1-one |
InChI |
InChI=1S/C10H13F3O2/c1-9(2)5-3-4-6(7(9)14)8(15)10(11,12)13/h6H,3-5H2,1-2H3 |
InChI Key |
QWJKBJWYOIAHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1=O)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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